molecular formula C57H102O6 B15177238 Triisohexadecyl benzene-1,2,4-tricarboxylate CAS No. 93858-72-1

Triisohexadecyl benzene-1,2,4-tricarboxylate

Cat. No.: B15177238
CAS No.: 93858-72-1
M. Wt: 883.4 g/mol
InChI Key: XMMWFUJNSWPLTJ-UHFFFAOYSA-N
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Description

Triisohexadecyl benzene-1,2,4-tricarboxylate is a chemical compound with the molecular formula C57H102O6 and a molecular weight of 883.41618 g/mol . It is known for its unique structure, which includes a benzene ring substituted with three isohexadecyl ester groups at the 1, 2, and 4 positions. This compound is primarily used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisohexadecyl benzene-1,2,4-tricarboxylate is typically synthesized through an esterification reaction. The process involves the reaction of benzene-1,2,4-tricarboxylic acid with isohexadecyl alcohol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions, typically at temperatures ranging from 100°C to 150°C, to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction is conducted in large reactors with continuous stirring to ensure uniformity. The product is then purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Triisohexadecyl benzene-1,2,4-tricarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Triisohexadecyl benzene-1,2,4-tricarboxylate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Medicine: Explored for its potential as a component in pharmaceutical formulations, particularly in controlled-release drug delivery.

    Industry: Utilized as a plasticizer in the production of flexible plastics, coatings, and adhesives

Mechanism of Action

The mechanism of action of triisohexadecyl benzene-1,2,4-tricarboxylate primarily involves its interaction with other molecules through its ester groups. These interactions can lead to the formation of stable complexes, which are useful in various applications such as drug delivery. The compound’s ability to undergo hydrolysis and oxidation also plays a role in its functionality, particularly in industrial applications where chemical stability and reactivity are important .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triisohexadecyl benzene-1,2,4-tricarboxylate is unique due to its specific alkyl chain length, which provides a balance between flexibility and stability. This makes it particularly useful as a plasticizer and in drug delivery systems where both properties are desirable .

Properties

CAS No.

93858-72-1

Molecular Formula

C57H102O6

Molecular Weight

883.4 g/mol

IUPAC Name

tris(14-methylpentadecyl) benzene-1,2,4-tricarboxylate

InChI

InChI=1S/C57H102O6/c1-49(2)40-34-28-22-16-10-7-13-19-25-31-37-45-61-55(58)52-43-44-53(56(59)62-46-38-32-26-20-14-8-11-17-23-29-35-41-50(3)4)54(48-52)57(60)63-47-39-33-27-21-15-9-12-18-24-30-36-42-51(5)6/h43-44,48-51H,7-42,45-47H2,1-6H3

InChI Key

XMMWFUJNSWPLTJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCCCCCCCC(C)C)C(=O)OCCCCCCCCCCCCCC(C)C

Origin of Product

United States

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